tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate
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Overview
Description
tert-Butyl [(1R)-1-phenylbut-3-enyl] carbonate: is an organic compound that belongs to the class of carbonates It is characterized by the presence of a tert-butyl group, a phenyl group, and a but-3-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate typically involves the reaction of tert-butyl chloroformate with (1R)-1-phenylbut-3-en-1-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl [(1R)-1-phenylbut-3-enyl] carbonate undergoes several types of chemical reactions, including:
Substitution: Substitution reactions involving this compound can occur with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, manganese catalyst, nonafluoro-tert-butyl alcohol as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, solvents like dichloromethane.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Substituted carbonates and other derivatives.
Scientific Research Applications
tert-Butyl [(1R)-1-phenylbut-3-enyl] carbonate has several applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Investigated for its potential role in biocatalytic processes and biosynthetic pathways.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The phenyl and but-3-enyl groups contribute to the compound’s overall stability and reactivity by participating in π-π interactions and conjugation effects .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
Uniqueness: tert-Butyl [(1R)-1-phenylbut-3-enyl] carbonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability characteristics.
Properties
CAS No. |
423763-77-3 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate |
InChI |
InChI=1S/C15H20O3/c1-5-9-13(12-10-7-6-8-11-12)17-14(16)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3/t13-/m1/s1 |
InChI Key |
NIZMUKOFHYRFMQ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)O[C@H](CC=C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)OC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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